molecular formula C19H14N2O5 B3016600 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1794810-46-0

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B3016600
CAS No.: 1794810-46-0
M. Wt: 350.33
InChI Key: SVSDUKAKRYKEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a chromen-2-one group, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring . The 3,5-dimethoxyphenyl group is a phenyl ring substituted with methoxy groups at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 1,3,4-oxadiazole ring and the chromen-2-one group would likely contribute to the rigidity of the molecule, while the 3,5-dimethoxyphenyl group could provide some flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The 1,3,4-oxadiazole ring is generally stable under a variety of conditions, but could be hydrolyzed under acidic or basic conditions . The chromen-2-one group could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition . The 3,5-dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the 1,3,4-oxadiazole ring could contribute to its stability and rigidity . The chromen-2-one group could contribute to its UV-visible absorption properties . The 3,5-dimethoxyphenyl group could affect its solubility and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets such as proteins or DNA. The 1,3,4-oxadiazole ring is found in a number of drugs and is often involved in hydrogen bonding with the target . The chromen-2-one group is a common motif in natural products and drugs and could also be involved in binding to the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, it should be handled with care. Appropriate personal protective equipment should be worn when handling it, and it should be used only in a well-ventilated area .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It could be investigated for potential use as a drug, a dye, a catalyst, or other applications . Further studies could also investigate its mechanism of action and its interactions with biological targets .

Properties

IUPAC Name

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(26-17)15-9-11-5-3-4-6-16(11)25-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDUKAKRYKEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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